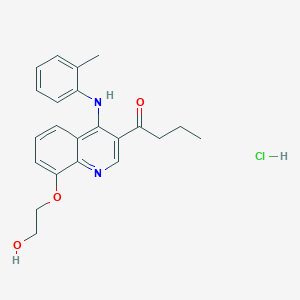
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
概要
説明
SKF-97574, also known as SK&F-97574; B-9937-051; BY-574, is proton pump inhibitor potentially for the treatment.
生物活性
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride, also known as 3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline, is a quinoline derivative with significant biological activity. This compound has garnered attention due to its unique structural features, including a quinoline core, an ether functional group, and an amine substituent, which enhance its solubility and biological interaction potential.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C₁₈H₁₈N₂O₃·HCl
- CAS Number: 144453-77-0
- Molecular Weight: 336.80 g/mol
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-chloro-N-(8-piperidin-1-yloctyl)quinolin-4-amine | Quinoline core with piperidine | Antimicrobial, anticancer |
| 7-chloro-N-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]ethyl]quinolin-4-amine | Quinoline core with phenyl and piperidine | Histamine receptor modulation |
| 6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]pyrazolo[3,4-d]pyrimidine | Complex multi-ring structure | Potential anticancer properties |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. This compound has been studied for its potential as a histamine receptor ligand, which may contribute to its therapeutic effects in conditions such as allergies and gastric acid secretion disorders.
Biological Activities
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains, suggesting applications in treating infections.
- Anticancer Properties: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Histamine Receptor Modulation: The compound's ability to interact with histamine receptors positions it as a potential alternative to traditional antihistamines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of quinoline derivatives similar to this compound:
Study 1: Anticancer Activity
A study published in the Indian Journal of Medical & Paediatric Oncology explored the anticancer effects of quinoline derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, leading to reduced viability in cancer cells .
Study 2: Antimicrobial Effects
Research highlighted in the Brazilian Journal of Pharmaceutical Sciences demonstrated that quinoline derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy .
Study 3: Histamine Receptor Interaction
A study focused on the histamine receptor modulation revealed that certain quinoline derivatives could effectively inhibit histamine-induced responses in vitro. This suggests potential therapeutic applications for conditions like peptic ulcers and allergic reactions .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C22H24N2O3·HCl
- Molecular Weight : Approximately 400.9 g/mol
- CAS Number : 144453-77-0
- Key Structural Features :
- Quinoline core
- Hydroxyethoxy group enhancing solubility
- Amine substituent contributing to biological activity
Biological Activities
Quinoline derivatives, including 1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride, are known for their diverse biological activities. Key applications include:
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific interactions of SKF 97574 with cancer cell lines warrant further investigation to elucidate its mechanism of action.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Histamine Receptor Modulation : SKF 97574 has been identified as a ligand for histamine receptors, which may provide therapeutic avenues in treating allergic reactions and other histamine-related conditions.
Therapeutic Applications
- Anti-Ulcer Agent : The compound is noted for its ability to inhibit H(+)-K(+)-exchanging ATPase, making it a candidate for anti-ulcer treatments. This mechanism is similar to that of histamine H2 antagonists, positioning SKF 97574 as a potential alternative in managing gastric acid-related disorders .
- Neurological Research : Preliminary studies suggest that quinoline derivatives may possess neuroprotective properties, opening pathways for research into treatments for neurodegenerative diseases.
Table 1: Summary of Research Findings on SKF 97574
Notable Research Insights
- A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant bacterial strains, indicating its potential role in combating antibiotic resistance.
- Another investigation focused on the compound's pharmacokinetics and bioavailability, suggesting modifications could enhance its therapeutic efficacy.
特性
CAS番号 |
144453-77-0 |
|---|---|
分子式 |
C22H25ClN2O3 |
分子量 |
400.9 g/mol |
IUPAC名 |
1-[8-(2-hydroxyethoxy)-4-(2-methylanilino)quinolin-3-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-7-19(26)17-14-23-22-16(9-6-11-20(22)27-13-12-25)21(17)24-18-10-5-4-8-15(18)2;/h4-6,8-11,14,25H,3,7,12-13H2,1-2H3,(H,23,24);1H |
InChIキー |
FOYCAZSJGNVMMS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl |
正規SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline SK and F 97574 SK and F-97574 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













